molecular formula C11H12N4O3 B11784956 3-(7-Cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid

3-(7-Cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid

Cat. No.: B11784956
M. Wt: 248.24 g/mol
InChI Key: BFVSOSDWVLVBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-Cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropyl group and a triazolopyrazine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropyl-substituted hydrazine with a suitable diketone, followed by cyclization to form the triazolopyrazine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(7-Cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(7-Cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(7-Cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

3-(7-cyclopropyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid

InChI

InChI=1S/C11H12N4O3/c16-9(17)4-3-8-12-13-10-11(18)14(7-1-2-7)5-6-15(8)10/h5-7H,1-4H2,(H,16,17)

InChI Key

BFVSOSDWVLVBMP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CN3C(=NN=C3C2=O)CCC(=O)O

Origin of Product

United States

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